molecular formula C13H16FNO3 B8712321 1-Cbz-4-fluoropiperidin-3-ol

1-Cbz-4-fluoropiperidin-3-ol

Cat. No.: B8712321
M. Wt: 253.27 g/mol
InChI Key: HNBFJUNWIWJEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-4-fluoropiperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a hydroxyl group at the 3rd position, and a benzyl ester group attached to the carboxylic acid moiety

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2

InChI Key

HNBFJUNWIWJEJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-4-fluoropiperidin-3-ol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-4-fluoropiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: 4-Fluoro-3-oxo-piperidine-1-carboxylic acid benzyl ester.

    Reduction: 4-Fluoro-3-hydroxy-piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cbz-4-fluoropiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cbz-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
  • 3-Fluoro-4-oxopiperidine-1-carboxylic acid benzyl ester
  • 4-Hydroxy-piperidine-1-carboxylic acid benzyl ester

Uniqueness

1-Cbz-4-fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The benzyl ester group also provides additional stability and lipophilicity, making it a valuable compound for various applications .

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